molecular formula C9H9IN2O2 B8348217 Ethyl 4-cyano-3-iodo-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 4-cyano-3-iodo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B8348217
M. Wt: 304.08 g/mol
InChI Key: NEHNMSMAZQKCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyano-3-iodo-1-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C9H9IN2O2 and its molecular weight is 304.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9IN2O2

Molecular Weight

304.08 g/mol

IUPAC Name

ethyl 4-cyano-3-iodo-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C9H9IN2O2/c1-3-14-9(13)8-7(10)6(4-11)5-12(8)2/h5H,3H2,1-2H3

InChI Key

NEHNMSMAZQKCAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1C)C#N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add diiodomethane (22.15 mL, 274.97 mmol) to 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester (14.75 g, 76.34 mmol, prepared in preparation 33) in acetonitrile with stirring at room temperature. Next, add isoamylnitrite (25.65 mL, 190.92 mmol) while heating the reaction to 35° C. After complete addition, the reaction is heated to 65° C. After 10 minutes; cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by filtering over silica gel with methylene chloride and triturating the filtrate with hexane to afford the title compound.
Quantity
22.15 mL
Type
reactant
Reaction Step One
Quantity
14.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.65 mL
Type
reactant
Reaction Step Two

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